Dibenzosuberenol
Overview
Description
It is a white to pale yellow solid with a melting point of 122.5-124°C This compound is notable for its unique structure, which includes a dibenzo[a,d]cycloheptene moiety
Mechanism of Action
Target of Action
Dibenzosuberenol is a compound that has been identified as having potential pharmaceutical properties . It is known to have a role in the synthesis of tricyclic antidepressants (TCAs), a class of drugs used for treating depressive disorders . .
Mode of Action
It is known to be involved in the synthesis of tricyclic antidepressants . These drugs work by increasing the levels of certain chemicals in the brain, particularly neurotransmitters like serotonin and norepinephrine, which help regulate mood and behavior.
Biochemical Pathways
Given its role in the synthesis of tricyclic antidepressants, it can be inferred that it may influence the biochemical pathways related to the regulation of neurotransmitters in the brain .
Result of Action
Given its role in the synthesis of tricyclic antidepressants, it can be inferred that its action may result in increased levels of certain neurotransmitters in the brain, potentially leading to improved mood and behavior .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to confirm these effects and understand their implications.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzosuberenol can be synthesized through several methods. One common method involves the oxidation of benzo[a,d]cycloheptadiene compounds . The reaction typically requires an oxidizing agent such as tert-butylhydroperoxide in the presence of water . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and cost-effectiveness. Safety measures must be in place to handle the chemicals and reaction conditions involved.
Chemical Reactions Analysis
Types of Reactions: Dibenzosuberenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized with tert-butylhydroperoxide to form carboxylic acids and ketones . It can also react with tropylium salts to form Schiff bases .
Common Reagents and Conditions:
Oxidation: tert-butylhydroperoxide in water
Substitution: Tropylium perchlorate or tetrafluoroborate in ethanol or tetrahydrofuran
Major Products:
Oxidation: Carboxylic acids and ketones
Substitution: Schiff bases
Scientific Research Applications
Dibenzosuberenol has several applications in scientific research:
Comparison with Similar Compounds
Dibenzosuberenol can be compared with other similar compounds, such as dibenzosuberene and 5-dibenzosuberenone . These compounds share structural similarities but differ in their chemical properties and reactivity. For example:
Dibenzosuberene: Similar structure but lacks the hydroxyl group present in this compound.
5-Dibenzosuberenone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
These differences highlight the uniqueness of this compound and its specific applications in scientific research and industry.
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIISEYIFDTFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145894 | |
Record name | Dibenzosuberenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10354-00-4 | |
Record name | 5H-Dibenzo[a,d]cyclohepten-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10354-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzosuberenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10354-00-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzosuberenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,f]cyclohepten-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZOSUBERENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9T01JBH4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the structural characteristics of dibenzosuberenol?
A1: While specific spectroscopic data is not provided in the abstracts, this compound (also known as 5H-dibenzo[a,d][7]annulen-5-ol) has the molecular formula C15H12O and a molecular weight of 208.25 g/mol. It features a dibenzocycloheptene ring system with a hydroxyl group attached to the bridging methylene carbon.
Q2: What is known about the stability and potential degradation pathways of this compound?
A: While specific details regarding stability and degradation pathways are not outlined in the provided abstracts, the research highlights the reactivity of this compound under various conditions. It is susceptible to photodegradation via photoketonization in aqueous solutions. [] Additionally, its reactivity with strong acids, as demonstrated by its use in fluorescent labeling of polyacrylamides, suggests potential instability under highly acidic conditions. []
Q3: Is there any research on computational chemistry or modeling studies involving this compound?
A: One study investigated the impact of dibenzosuberenyl substituents on the dehydrogenation of N-benzylanilines using ab initio calculations. [] This suggests that computational methods are being employed to understand the electronic and steric effects of this moiety on chemical reactivity.
Q4: Has any research been conducted on derivatives of this compound?
A: Researchers have synthesized alkynyldicobalt derivatives of this compound to study their ring conformations, ease of carbonyl elimination, and relevance to Pauson–Khand cyclization reactions. [] This highlights the potential for derivatizing this compound to explore its applications in synthetic chemistry.
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